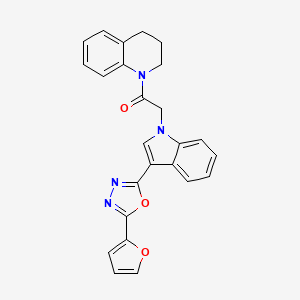

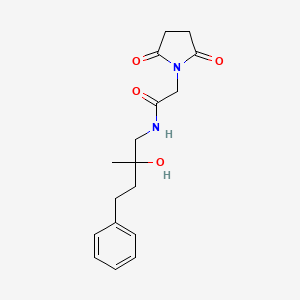

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: is a synthetic compound that falls under the category of xanthine derivatives These compounds often exhibit a range of biological activities, notably in the fields of pharmacology and medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through a multi-step process involving the following key steps:

Cyclohexylamine: reacts with 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methylxanthine in a solvent such as ethanol under reflux conditions to introduce the cyclohexylamino group.

The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Further purification can be done using recrystallization techniques to ensure high purity of the final product.

Industrial Production Methods

For industrial-scale production, the process might involve:

Continuous flow reactors: to ensure consistent reaction conditions and higher yields.

Use of automated systems for mixing, heating, and cooling to maintain precise control over reaction parameters.

Crystallization tanks: for product isolation and large-scale filtration systems to manage the output efficiently.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation reactions, especially at the hydroxyl groups. Common reagents include potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions, particularly at the purine ring, can be facilitated using reducing agents like sodium borohydride, producing dihydro derivatives.

Substitution: : It is susceptible to nucleophilic substitution, especially at the amine groups, where other nucleophiles can replace the cyclohexylamino moiety under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, Chromium trioxide

Reducing Agents: : Sodium borohydride, Lithium aluminum hydride

Nucleophiles: : Halides, Thiols, Amines

Major Products Formed from These Reactions

Oxidation leads to ketones or carboxylic acids.

Reduction forms dihydro derivatives.

Substitution can yield a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

In Chemistry

Acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Used in studying electron transfer processes due to its redox properties.

In Biology

Investigated for its potential as a phosphodiesterase inhibitor , impacting cellular signaling pathways.

Explored as an adenosine receptor antagonist , which could influence various physiological processes.

In Medicine

Potential use in treating cardiovascular diseases due to its effect on blood flow and heart rate.

Possible applications in neurology for its influence on neurotransmitter release and uptake.

In Industry

Employed in pharmaceutical formulations as an active ingredient or intermediate.

Used in agrochemicals for its impact on plant growth regulators.

Mecanismo De Acción

This compound exerts its effects primarily by interacting with specific molecular targets:

Inhibition of phosphodiesterase enzymes: , leading to an increase in intracellular cyclic AMP levels, thereby influencing various cellular responses.

Blocking adenosine receptors: , which affects neurotransmission and vascular tone.

Comparación Con Compuestos Similares

Comparison

Similar to other xanthine derivatives like caffeine and theophylline , it shares structural motifs but differs in the substitution patterns, leading to distinct pharmacological profiles.

Similar Compounds

Caffeine: : A well-known stimulant with a simpler structure.

Theophylline: : Used in respiratory diseases like asthma.

Paraxanthine: : A metabolite of caffeine with similar stimulant effects.

Propiedades

IUPAC Name |

8-(cyclohexylamino)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4/c1-3-15-8-7-11-18(12-15)32-14-17(29)13-28-19-20(27(2)23(31)26-21(19)30)25-22(28)24-16-9-5-4-6-10-16/h7-8,11-12,16-17,29H,3-6,9-10,13-14H2,1-2H3,(H,24,25)(H,26,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOHLJVXYCFARM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NC4CCCCC4)N(C(=O)NC3=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)

![3-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2562856.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2562859.png)

![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)

![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)

![1-benzyl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2562868.png)